N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt

CAS No.:

Cat. No.: VC16536987

Molecular Formula: C24H39N3O4S

Molecular Weight: 465.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H39N3O4S |

|---|---|

| Molecular Weight | 465.7 g/mol |

| IUPAC Name | N-cyclohexylcyclohexanamine;3-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid |

| Standard InChI | InChI=1S/C12H16N2O4S.C12H23N/c1-3-8(2)11(12(15)16)13-19-10-7-5-4-6-9(10)14(17)18;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,11,13H,3H2,1-2H3,(H,15,16);11-13H,1-10H2 |

| Standard InChI Key | IBYYSIWLIRUKII-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

The compound is systematically named dicyclohexylazanium,(2S,3S)-3-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoate, reflecting its stereochemistry and functional groups . Common synonyms include:

-

N-NPS-L-Isoleucine Dicyclohexylammonium Salt

-

O-NPS-L-Isoleucine Dicyclohexylamine Salt

CAS Registry and Molecular Data

Two CAS numbers are associated with this compound: 7675-49-2 and 10382-52-2, potentially reflecting supplier-specific registrations or salt-form variations . Key molecular properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 465.65 g/mol |

| IUPAC Name | Dicyclohexylazanium, (2S,3S)-3-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoate |

| SMILES | C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)N+[O-])SNC@@HC(=O)O |

The dicyclohexylammonium cation () enhances solubility in organic solvents, while the nitro group on the phenylsulfenyl moiety facilitates selective deprotection .

Structural and Stereochemical Features

Core Architecture

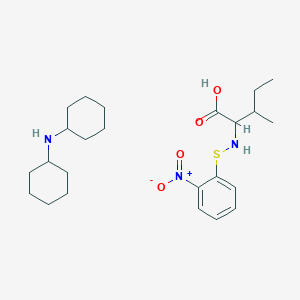

The compound consists of two primary components:

-

N-2-Nitrophenylsulfenyl-L-isoleucine: L-Isoleucine’s amino group is protected by a 2-nitrophenylsulfenyl group, which introduces steric hindrance and electronic effects critical for peptide synthesis .

-

Dicyclohexylammonium cation: This bulky counterion stabilizes the carboxylate anion of isoleucine, improving crystallinity and handling properties .

Stereochemical Considerations

The (2S,3S) configuration of L-isoleucine is preserved, ensuring compatibility with biological systems. The sulfenyl group’s nitro substituent at the ortho position influences reactivity, enabling cleavage under mild acidic conditions .

Applications in Peptide Synthesis

Role as a Protecting Group

The 2-nitrophenylsulfenyl (NPS) group protects the α-amino group of isoleucine during peptide chain assembly. Its advantages include:

-

Selective Deprotection: Removable via mild oxidative or acidic conditions (e.g., thiolysis or dilute HCl), minimizing side reactions .

-

Compatibility with Other Groups: Stable under conditions used for tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) deprotection.

Case Study: Peptide Bond Formation

In a typical application, the compound is incorporated into a growing peptide chain via coupling reagents like DCC (dicyclohexylcarbodiimide). Post-synthesis, the NPS group is cleaved using mercaptoethanol or thiourea, leaving the amino group intact for subsequent reactions.

Comparative Analysis with Related Compounds

NPS-Protected Amino Acids

Compared to N-(2-Nitrophenylsulfenyl)-L-serine (CAS 2418-89-5), the isoleucine derivative offers greater steric bulk, influencing coupling efficiency and solubility.

Alternative Protecting Groups

-

Boc (tert-Butoxycarbonyl): Requires strong acids (e.g., TFA) for deprotection, limiting compatibility with acid-sensitive peptides.

-

Fmoc (Fluorenylmethyloxycarbonyl): Cleaved under basic conditions, orthogonal to NPS.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume